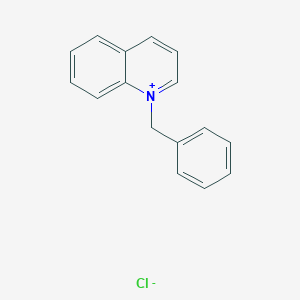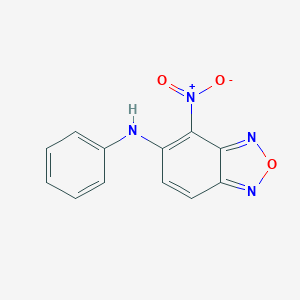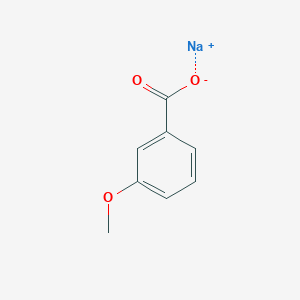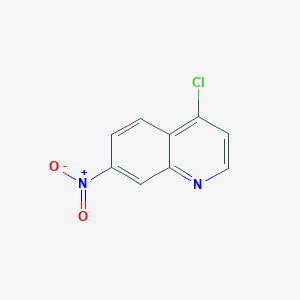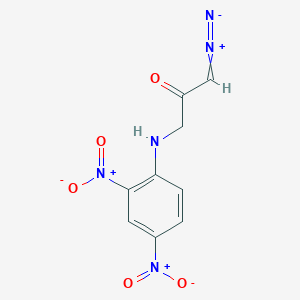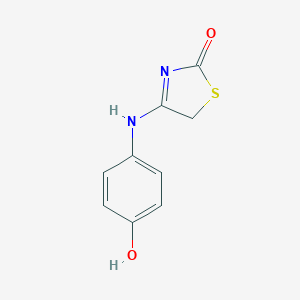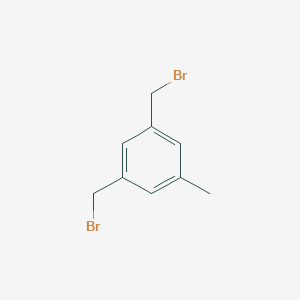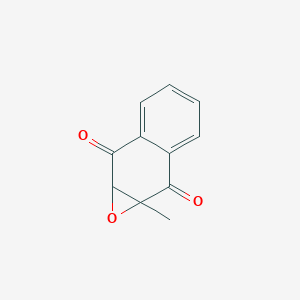
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is a chemical compound that belongs to the thioxanthenone family. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is not fully understood. However, it is believed that the compound interacts with various biomolecules, including DNA, RNA, and proteins, leading to their modification or degradation. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been shown to generate reactive oxygen species, which can induce oxidative stress and cell death.
Biochemical and Physiological Effects
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and carbonic anhydrase. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been reported to have anti-inflammatory and analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has several advantages for lab experiments. It is readily available, easy to synthesize, and has a high purity and yield. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is also stable under various conditions, making it suitable for long-term storage and transportation. However, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has some limitations for lab experiments. It is highly toxic and requires careful handling and disposal. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has limited solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has several potential future directions. One possible direction is the development of new fluorescent probes based on thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- for the detection and quantification of various analytes. Another direction is the optimization of thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- as a photosensitizer for photodynamic therapy, including the improvement of its efficacy and selectivity. Moreover, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- can be further studied for its potential as a drug candidate for various diseases, including cancer, inflammation, and neurodegenerative disorders.
Conclusion
In conclusion, thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- is a chemical compound with unique properties and potential applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has great potential for further scientific research and development, and its applications can have a significant impact on various fields.
Méthodes De Synthèse
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- can be synthesized using various methods. One of the most common methods is the reaction of 4-methylpiperazine with thioxanthen-9-one in the presence of a suitable catalyst. The reaction takes place under mild conditions and yields thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- in high purity and yield.
Applications De Recherche Scientifique
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has been extensively studied for its potential applications in various fields. It has been used as a fluorescent probe to detect and quantify various analytes, including metal ions, amino acids, and proteins. Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- has also been used as a photosensitizer in photodynamic therapy, a promising cancer treatment modality.
Propriétés
Numéro CAS |
19057-91-1 |
|---|---|
Nom du produit |
Thioxanthen-9-one, 4-methyl-1-(4-methyl-1-piperazinyl)- |
Formule moléculaire |
C19H20N2OS |
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
4-methyl-1-(4-methylpiperazin-1-yl)thioxanthen-9-one |
InChI |
InChI=1S/C19H20N2OS/c1-13-7-8-15(21-11-9-20(2)10-12-21)17-18(22)14-5-3-4-6-16(14)23-19(13)17/h3-8H,9-12H2,1-2H3 |
Clé InChI |
AVIAHTQKEGGJDV-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C1)N3CCN(CC3)C)C(=O)C4=CC=CC=C4S2 |
SMILES canonique |
CC1=C2C(=C(C=C1)N3CCN(CC3)C)C(=O)C4=CC=CC=C4S2 |
Autres numéros CAS |
19057-91-1 |
Synonymes |
4-Methyl-1-(4-methyl-1-piperazinyl)-9H-thioxanthen-9-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



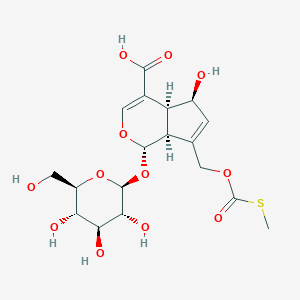
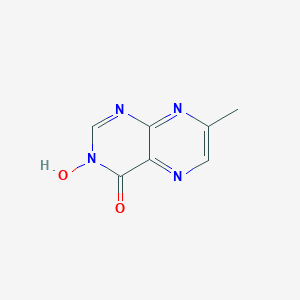
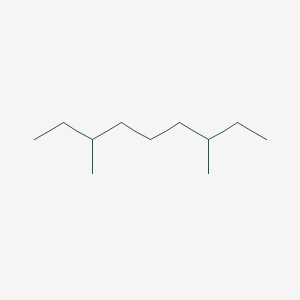
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
